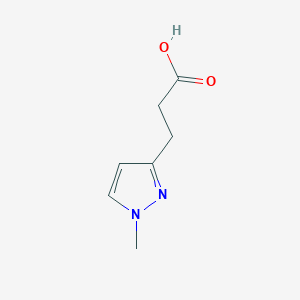

3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFKNQWVFHTYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006440-24-9 | |

| Record name | 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Pyrazole Scaffolds in Drug Discovery

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. isotope.comnih.gov This designation stems from its versatile chemical nature and its presence in a multitude of biologically active compounds across a wide range of therapeutic areas. nih.govarabjchem.org

Key Attributes of Pyrazole Scaffolds:

Diverse Biological Activities: Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. arabjchem.orgnih.gov

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. mdpi.com

Bioisosteric Replacement: The pyrazole moiety can act as a bioisostere for other aromatic or heterocyclic rings, offering a strategy to improve a compound's pharmacokinetic profile or reduce off-target effects.

Presence in Approved Drugs: The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anticoagulant apixaban, underscores the therapeutic potential of this heterocyclic system. arabjchem.org

The following table provides examples of the diverse applications of pyrazole-containing compounds in medicinal chemistry.

| Compound Class | Therapeutic Area | Example |

| COX-2 Inhibitors | Anti-inflammatory | Celecoxib |

| Factor Xa Inhibitors | Anticoagulant | Apixaban |

| Kinase Inhibitors | Anticancer | Crizotinib |

| Cannabinoid Receptor Antagonists | Anti-obesity (withdrawn) | Rimonabant |

Propanoic Acid Derivatives: Key Players in Bioactive Molecules

Propanoic acid and its derivatives are fundamental building blocks in the design of numerous therapeutic agents. The carboxylic acid group, a defining feature of these molecules, often plays a crucial role in the compound's mechanism of action, frequently by engaging in hydrogen bonding or ionic interactions with biological targets.

A prominent class of drugs based on this scaffold is the non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens." nih.gov Ibuprofen and naproxen (B1676952) are classic examples where the propanoic acid moiety is critical for their cyclooxygenase (COX) inhibitory activity. nih.gov

Significance of the Propanoic Acid Motif:

Pharmacokinetic Anchor: The carboxylic acid group can significantly influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Target Interaction: It often serves as a key binding element to the active sites of enzymes or receptors.

Prodrug Potential: The carboxylic acid can be esterified to create prodrugs, which can enhance oral bioavailability or modify the drug's release profile.

The table below highlights some well-known bioactive compounds containing a propanoic acid derivative.

| Compound Name | Chemical Class | Primary Therapeutic Use |

| Ibuprofen | Arylpropionic acid | Anti-inflammatory, Analgesic |

| Naproxen | Arylpropionic acid | Anti-inflammatory, Analgesic |

| Fenoprofen | Arylpropionic acid | Anti-inflammatory, Analgesic |

Research Context and Future Directions for 3 1 Methyl 1h Pyrazol 3 Yl Propanoic Acid

Direct Synthesis Approaches to this compound and its Core Structure

The construction of the this compound molecule can be achieved through several direct synthetic methodologies, focusing on the formation of the pyrazole ring and the concurrent or subsequent introduction of the propanoic acid functional group.

Condensation Reactions for Pyrazole Ring Formation

A primary and versatile method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netnih.govjk-sci.comslideshare.net In the context of this compound, this can be adapted by reacting methylhydrazine with a γ-keto ester, such as ethyl 4-oxohexanoate. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. The use of an acid catalyst is often employed to facilitate the condensation and cyclization steps. nih.gov

The reaction between methylhydrazine and the γ-keto ester can theoretically produce two regioisomers: the desired 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. The reaction conditions, including the nature of the solvent and the substituents on both reactants, can influence the regioselectivity of this condensation.

Carboxylation Strategies for Propanoic Acid Moiety Introduction

An alternative approach involves the introduction of the propanoic acid side chain onto a pre-existing pyrazole scaffold. One such strategy is the reduction of a pyrazolyl acrylic acid derivative. For instance, a pyrazole-4-carbaldehyde can be converted to the corresponding acrylic acid via a Knoevenagel condensation with malonic acid. Subsequent reduction of the carbon-carbon double bond of the acrylic acid moiety, for example through catalytic hydrogenation using a palladium-charcoal catalyst or by using a diimide reduction method, yields the desired propanoic acid side chain. While this has been demonstrated for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids, the principle can be adapted for the synthesis of the 3-substituted isomer. nih.gov

Another method involves the hydrolysis of a corresponding ester, such as ethyl or methyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate. This hydrolysis can be carried out under acidic or basic conditions to yield the final carboxylic acid. researchgate.netchemguide.co.uk

Multi-step Synthetic Sequences for Complex Precursors

The synthesis of this compound can also be accomplished through multi-step sequences that build the molecule from simpler precursors. A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | A suitable ketone and ethyl chloroformate | Base (e.g., LiHMDS) in an appropriate solvent (e.g., toluene) | β-keto ester |

| 2 | The resulting β-keto ester and methylhydrazine | Acid catalyst, heat | Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate and its regioisomer |

| 3 | Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate | Aqueous acid or base, heat | This compound |

This sequence allows for the controlled construction of the molecule, with purification of intermediates at each stage to ensure the purity of the final product. The synthesis of various β-keto esters from ketones and ethyl chloroformate provides a versatile entry point to a range of pyrazole derivatives. nih.gov

Regioselective Synthesis of Pyrazole-Propanoic Acid Derivatives

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is the control of regioisomer formation. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two possible products, the 1,3- and 1,5-disubstituted pyrazoles.

Strategies for Control of Regioisomer Formation

The regioselectivity of the Knorr pyrazole synthesis can be influenced by several factors. The steric hindrance of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the substituted nitrogen of methylhydrazine to the less hindered carbonyl group. Furthermore, the electronic nature of the substituents can also play a role, with electron-withdrawing groups potentially activating a carbonyl group towards nucleophilic attack.

In the case of N-alkylation of a pre-formed 3(5)-substituted pyrazole, the regioselectivity of the alkylation is often dependent on the reaction conditions. The use of different bases, solvents, and alkylating agents can favor the formation of one regioisomer over the other. For instance, sterically bulky α-halomethylsilanes have been shown to significantly improve the selectivity of N-alkylation towards the less sterically hindered nitrogen atom. nih.gov

Advanced Spectroscopic and Crystallographic Techniques for Regioisomer Differentiation

The unambiguous identification of the correct regioisomer is crucial and is typically achieved through a combination of advanced spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the 1,3- and 1,5-disubstituted pyrazole regioisomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern.

Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly informative. In the case of this compound, a NOESY experiment would show a spatial correlation between the protons of the N-methyl group and the protons of the propanoic acid side chain if they are on adjacent atoms (the 1,5-isomer). Conversely, the absence of this correlation would support the structure of the 1,3-isomer. nih.govresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments can also provide crucial connectivity information.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof. By analyzing the diffraction pattern of a crystalline sample, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing the connectivity and thus the correct regioisomer. shachemlin.com

The following table summarizes the key analytical techniques used for regioisomer differentiation:

| Technique | Principle | Application in Regioisomer Differentiation |

| 1H NMR | Measures the chemical environment of protons. | The chemical shifts of the pyrazole ring protons differ between the 1,3- and 1,5-isomers. |

| 13C NMR | Measures the chemical environment of carbon atoms. | The chemical shifts of the pyrazole ring carbons are distinct for each regioisomer. |

| NOESY | Detects through-space interactions between protons. | Can confirm the proximity of the N-methyl group to the substituent at either the C3 or C5 position. nih.gov |

| X-ray Crystallography | Determines the three-dimensional structure of a molecule in a crystal. | Provides unambiguous confirmation of the atomic connectivity. |

Derivatization Strategies and Chemical Modification of this compound

The chemical modification of this compound is a cornerstone for the development of novel compounds with tailored properties. These strategies are broadly categorized into modifications of the propanoic acid side chain and functionalization of the pyrazole core.

Esterification and Amide Formation for Analog Synthesis

The carboxylic acid group of this compound serves as a prime handle for derivatization through esterification and amide bond formation. These reactions are fundamental in generating libraries of analogs for screening in drug discovery programs. researchgate.net

Esterification: The conversion of the carboxylic acid to its corresponding esters is a common strategy to modulate the lipophilicity and pharmacokinetic profile of a lead compound. Standard esterification conditions, such as reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are often employed. researchgate.net The choice of alcohol can introduce a wide variety of functional groups, from simple alkyl chains to more complex moieties, allowing for a systematic exploration of the chemical space around the core scaffold.

Amide Formation: Amide coupling reactions are extensively used to synthesize a diverse range of analogs with potential therapeutic applications. mdpi.comnih.gov These reactions typically involve the activation of the carboxylic acid, for instance, by conversion to an acid chloride, followed by reaction with a primary or secondary amine. dergipark.org.tr A multitude of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), can also facilitate the direct formation of amides from the carboxylic acid and an amine under milder conditions. nih.gov This approach allows for the incorporation of a vast array of amine-containing fragments, leading to the generation of extensive compound libraries for biological screening.

Table 1: Representative Esterification and Amide Formation Reactions

| Reactant 1 | Reactant 2 | Coupling/Reaction Condition | Product | Application |

|---|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (catalyst), heat | Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate | Increased lipophilicity for improved cell permeability |

| This compound | Benzylamine | EDC, HOBt, DMF | N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)propanamide | Exploration of aromatic interactions in a binding pocket |

| This compound | Morpholine | Thionyl chloride, then morpholine | 3-(1-methyl-1H-pyrazol-3-yl)-1-morpholinopropan-1-one | Introduction of a polar group to enhance solubility |

Functionalization of the Pyrazole Ring for Structure-Activity Relationship (SAR) Studies

The pyrazole ring itself offers opportunities for functionalization, which is crucial for conducting detailed structure-activity relationship (SAR) studies. mdpi.comnih.govelsevierpure.comnih.govresearchgate.net By systematically modifying the substituents on the pyrazole ring, researchers can probe the specific interactions between the molecule and its biological target, leading to the optimization of potency and selectivity. mdpi.comnih.govelsevierpure.comnih.govresearchgate.net

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds. elsevierpure.com Transition-metal-catalyzed reactions, for example, can enable the regioselective introduction of various functional groups at specific positions on the pyrazole ring. This approach avoids the need for de novo synthesis of each analog, significantly accelerating the SAR exploration process. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups at the C4 or C5 positions of the pyrazole ring, allowing for the investigation of steric and electronic effects on biological activity.

Introduction of Chiral Centers and Enantioselective Synthetic Approaches

The introduction of chiral centers into a molecule can have a profound impact on its biological activity, as stereoisomers often exhibit different pharmacological and toxicological profiles. nih.govtru.ca Enantioselective synthesis provides a means to access stereochemically pure compounds, which is essential for understanding the specific interactions of each enantiomer with its biological target. nih.gov

For this compound, a chiral center can be introduced at the α- or β-position of the propanoic acid side chain. hmdb.cacontaminantdb.ca One approach involves the asymmetric reduction of a corresponding α,β-unsaturated precursor. Organocatalysis, employing chiral amines or phosphoric acids, has proven to be a powerful strategy for achieving high enantioselectivity in such transformations. nih.govnih.gov For example, a Michael addition of a nucleophile to an α,β-unsaturated pyrazolyl ester, catalyzed by a chiral organocatalyst, could establish a stereocenter at the β-position. nih.govnih.gov The synthesis of chiral β-amino acids containing a pyrazole moiety has also been explored, offering another avenue for introducing stereochemical complexity. researchgate.net

Applications in Click Chemistry for Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility. researchgate.netorganic-chemistry.orgnih.govbeilstein-journals.org To utilize this compound in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group. nih.gov

This can be achieved by coupling the carboxylic acid moiety with a small linker containing the desired functional group. For instance, the acid can be converted to an amide with an amino-alkyne or an amino-azide. Alternatively, the pyrazole ring could potentially be functionalized with an azide or alkyne group, although this is a less common approach. Once functionalized, the resulting pyrazole derivative can be "clicked" onto a complementary-functionalized biomolecule, such as a protein or a nucleic acid, to create novel bioconjugates for applications in diagnostics, therapeutics, and materials science. researchgate.netnih.gov

Process Optimization for Scalable Synthesis in Research and Development

The transition from laboratory-scale synthesis to larger-scale production for preclinical and clinical studies necessitates the development of robust, efficient, and scalable synthetic processes. nih.govgoogle.commdpi.comresearchgate.net Process optimization focuses on improving reaction conditions to maximize yield, minimize impurities, and ensure the economic viability of the synthesis. nih.govgoogle.commdpi.comresearchgate.net

Development of Efficient and High-Yielding Reaction Conditions

Key parameters that are often optimized include reaction temperature, solvent, catalyst, and reactant concentrations. researchgate.net For the synthesis of pyrazole derivatives, flow chemistry has emerged as a promising technology for improving efficiency and safety. nih.gov Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and purities, as well as enhanced safety for exothermic or hazardous reactions. nih.gov

Table 2: Parameters for Optimization of Pyrazole Synthesis

| Parameter | Considerations for Optimization | Desired Outcome |

|---|---|---|

| Temperature | Reaction kinetics, side product formation, energy consumption | Optimal temperature for maximum yield and minimal impurities |

| Solvent | Reactant solubility, reaction rate, environmental impact, ease of removal | "Green" solvent that promotes high yield and facilitates product isolation |

| Catalyst | Activity, selectivity, cost, recyclability | Highly active, selective, and reusable catalyst to minimize waste and cost |

| Reactant Concentration | Reaction rate, potential for side reactions, process volume | Optimal concentration to maximize throughput without compromising yield or purity |

| Reaction Time | Conversion rate, process efficiency | Shortest possible reaction time to achieve complete conversion |

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure and conformation of this compound. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the cornerstones of this analytical approach.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments would be employed for complete proton (¹H) and carbon (¹³C) signal assignments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring, the N-methyl group, and the propanoic acid side chain. Based on data from analogous N-methyl pyrazole derivatives, the chemical shifts can be predicted. For instance, in similar structures, the pyrazole ring protons typically appear in the aromatic region of the spectrum. The N-methyl protons would likely be observed as a singlet in the upfield region, while the methylene (B1212753) protons of the propanoic acid chain would present as multiplets.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum.

To definitively assign these signals and elucidate the connectivity of the molecule, 2D NMR experiments are crucial. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons, confirming the placement of the N-methyl group and the propanoic acid side chain on the pyrazole ring. For example, a correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring would confirm the N1-methylation. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of this compound, a NOESY experiment could show a cross-peak between the N-methyl protons and the H5 proton of the pyrazole ring, further confirming the regiochemistry of the N-methylation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.8 | ~39 |

| CH₂ (alpha to pyrazole) | ~2.9 | ~25 |

| CH₂ (beta to pyrazole) | ~2.6 | ~34 |

| COOH | ~12 | ~175 |

| Pyrazole H4 | ~6.2 | ~105 |

| Pyrazole H5 | ~7.4 | ~140 |

| Pyrazole C3 | - | ~150 |

| Pyrazole C4 | - | ~105 |

| Pyrazole C5 | - | ~140 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The pyrazole moiety, with its nitrogen atoms, is known to coordinate with metal ions. The study of the interaction of this compound with paramagnetic metal ions through NMR spectroscopy can provide valuable insights into its conformational preferences and the binding sites. Upon coordination of a metal ion, changes in the chemical shifts of the ligand's protons and carbons are observed. These are known as coordination-induced shifts (CIS). By analyzing the relative magnitude and direction of these shifts, information about the geometry of the metal complex and the proximity of different parts of the ligand to the metal center can be deduced. While specific RCIS data for this compound is not available, studies on similar pyrazole-metal complexes have demonstrated the utility of this technique in understanding ligand-metal interactions. nih.govnih.govrsc.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₇H₁₀N₂O₂.

The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. rsc.orgresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and subsequent fragmentation of the pyrazole ring. The cleavage of the N-N bond is a common fragmentation pathway in pyrazoles, although it can be suppressed in N-substituted derivatives. rsc.org A plausible fragmentation pathway could involve the initial loss of the propanoic acid side chain, followed by the cleavage of the pyrazole ring.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion |

| 109 | [C₅H₇N₂]⁺ | Loss of COOH |

| 82 | [C₄H₆N₂]⁺ | Fragmentation of the pyrazole ring |

| 55 | [C₃H₅N]⁺ | Further fragmentation |

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of structural information by measuring the collision cross section (CCS) of an ion, which is related to its size and shape. While experimental CCS data for this compound is not available, predicted CCS values can be calculated using computational methods. These values can be useful for the identification of the compound in complex mixtures and for gaining insights into its gas-phase conformation. Predicted CCS values for a similar compound are available in public databases and provide an estimation of the expected experimental values.

Table 3: Predicted Collision Cross Section (CCS) Values for an Isomer, 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 131.2 |

| [M+Na]⁺ | 139.9 |

| [M-H]⁻ | 131.1 |

Note: Data obtained from PubChem for a structural isomer. Actual values for this compound may differ.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Carboxylic Acid Group (-COOH): This group would exhibit characteristic strong and broad O-H stretching vibrations, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group is expected to produce a strong absorption band around 1700-1725 cm⁻¹.

Pyrazole Ring: The C=N and C=C stretching vibrations within the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹.

Methyl Group (-CH₃): The methyl group would show characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹.

Propanoic Acid Chain (-CH₂-CH₂-): The methylene groups in the propanoic acid chain would exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range and bending (scissoring) vibrations around 1465 cm⁻¹.

A hypothetical data table of expected IR and Raman peaks is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Pyrazole Ring | C=N, C=C stretch | 1400-1600 |

| Pyrazole Ring | C-H stretch | >3000 |

| Methyl Group | C-H stretch | 2850-2960 |

| Methylene Groups | C-H stretch | 2850-2960 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Currently, there is no published single-crystal X-ray diffraction data specifically for this compound in the searched scientific literature. However, analysis of related pyrazole-containing carboxylic acids provides valuable insights into the likely solid-state structure. For instance, the crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid reveals key structural features that can be extrapolated to the target compound. nih.gov

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.govdtu.dk This dimerization is a highly probable feature in the crystal structure of this compound. Additionally, weaker C-H···O or C-H···N hydrogen bonds involving the pyrazole ring and the propanoic acid chain may further stabilize the crystal packing. The pyrazole nitrogen atoms can also participate in hydrogen bonding, as observed in various pyrazole derivatives. nih.gov

Tautomeric Studies in Pyrazole Systems

Tautomerism is a significant characteristic of pyrazole systems, potentially influencing their chemical reactivity and biological activity. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. For N-unsubstituted pyrazoles, this equilibrium is a key consideration. In the case of this compound, the nitrogen at position 1 is substituted with a methyl group, which "fixes" the tautomeric form. However, understanding tautomerism in related unsubstituted pyrazole systems provides a broader context for its chemical behavior.

Experimental studies, primarily using NMR spectroscopy and X-ray crystallography, have been conducted on various substituted pyrazoles to determine their tautomeric preferences. fu-berlin.de The position of the tautomeric equilibrium is influenced by the nature and position of the substituents on the pyrazole ring, the solvent, concentration, and temperature. fu-berlin.de For 3(5)-substituted pyrazoles, the equilibrium often favors one tautomer over the other. For example, in 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally more abundant in solution and is the form present in the solid state. fu-berlin.de

The tautomeric form of a pyrazole can significantly impact its reactivity. The availability of the N-H proton for reactions and the electron distribution within the ring are altered between tautomers. nih.gov This can affect the site of electrophilic or nucleophilic attack. Consequently, the biological activity of pyrazole-containing compounds can be dependent on the predominant tautomer, as the shape and hydrogen bonding capabilities of the molecule, which are crucial for receptor binding, will differ. nih.gov While this compound itself does not exhibit annular tautomerism due to the N-methylation, the principles of tautomerism are fundamental to the broader class of pyrazole compounds and inform the synthesis and understanding of such derivatives.

Conformational Analysis in Solution and Solid State

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its physical, chemical, and biological properties. For this compound, a comprehensive understanding of its conformational preferences in both the solid state and in solution is essential. In the absence of direct experimental studies such as single-crystal X-ray diffraction or dedicated solution-state NMR conformational analysis for this specific compound, a theoretical and comparative approach is employed. This analysis draws upon established principles of conformational analysis and available data from closely related pyrazole and propanoic acid derivatives.

Solid-State Conformational Analysis

In the solid state, the conformation of a molecule is heavily influenced by packing forces and intermolecular interactions, most notably hydrogen bonding. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor. This functional group is expected to dominate the supramolecular assembly in the crystalline form.

It is well-documented that pyrazole derivatives can form various hydrogen-bonded motifs, including dimers, trimers, and catemers (chains). nih.govresearchgate.net In the case of the title compound, the carboxylic acid functionality is likely to form strong O-H···O hydrogen bonds with neighboring molecules, leading to the formation of centrosymmetric dimers. This is a very common packing motif for carboxylic acids in the solid state.

The conformation of the propanoic acid side chain relative to the pyrazole ring will be a balance between minimizing steric hindrance and optimizing packing efficiency. The planarity of the pyrazole ring is a key structural feature. mdpi.com The propanoic acid chain will likely adopt a conformation that minimizes steric clashes with the methyl group at the N1 position and the hydrogen atom at the C4 position of the pyrazole ring.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures provides insight into expected bond lengths, angles, and torsion angles. For instance, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals key geometric parameters of a pyrazole ring substituted at the C3 position. mdpi.com Based on such data, a hypothetical solid-state conformation can be proposed, as detailed in the table below.

| Parameter | Value | Comment |

|---|---|---|

| Bond Length (N1-C5) | ~1.35 Å | Typical N-C bond length in a pyrazole ring. |

| Bond Length (C3-Cα) | ~1.50 Å | Standard sp2-sp3 carbon-carbon single bond length. |

| Bond Angle (N1-C5-C4) | ~108° | Typical internal angle in a five-membered aromatic ring. |

| Torsion Angle (N2-C3-Cα-Cβ) | ~180° (anti-periplanar) or ~±60° (gauche) | Rotation around this bond determines the orientation of the propanoic acid chain. An extended (anti) or a folded (gauche) conformation is possible. |

| Torsion Angle (Cα-Cβ-C(O)-OH) | ~180° (anti-periplanar) | The carboxylic acid group is likely to be in an extended conformation to facilitate hydrogen bonding. |

Conformational Analysis in Solution

In solution, the conformation of this compound is influenced by the nature of the solvent, temperature, and pH. Unlike the rigid structure in the solid state, in solution, the molecule will exist as a dynamic equilibrium of different conformers. The study of such equilibria is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The conformational preferences of the propanoic acid side chain can be elucidated by analyzing the vicinal proton-proton coupling constants (³JHH) between the protons on the α and β carbons. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the anti and gauche conformers can be estimated. nih.gov

In non-polar aprotic solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the N2 nitrogen of the pyrazole ring might be possible, which would favor a folded or gauche conformation. In protic solvents like water or methanol, intermolecular hydrogen bonding with the solvent molecules would likely dominate, leading to a more extended and flexible conformation of the side chain. The solvent can significantly influence the chemical shifts of protons in the pyrazole ring. ipb.pt

Nuclear Overhauser Effect (NOE) spectroscopy can also provide valuable information about the spatial proximity of different protons in the molecule, helping to distinguish between different folded and extended conformations. mdpi.com

The following table summarizes the NMR parameters that would be crucial for the conformational analysis of this compound in solution.

| NMR Parameter | Information Gained | Expected Observations |

|---|---|---|

| ³J(Hα-Hβ) coupling constants | Dihedral angle between Cα-H and Cβ-H bonds, indicating the population of anti and gauche conformers. | Averaged coupling constants would reflect the equilibrium between different rotamers. Changes with solvent polarity would indicate shifts in this equilibrium. |

| ¹H Chemical Shifts | Influence of the electronic environment and solvent interactions. | The chemical shifts of the pyrazole ring protons and the side chain protons would be sensitive to the overall conformation and solvent. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | NOE enhancements between protons of the pyrazole ring and the propanoic acid chain would provide direct evidence for specific folded conformations. |

| Temperature Dependence of Chemical Shifts | Information on the thermodynamics of conformational equilibria. | Changes in chemical shifts with temperature can be used to determine the enthalpy and entropy differences between conformers. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricacies of molecular systems. DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for calculating the electronic properties and geometries of molecules like pyrazole (B372694) derivatives. These calculations provide a foundational understanding of the molecule's intrinsic properties.

The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.comwuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. irjweb.com In studies of various pyrazole-based compounds, DFT calculations have shown HOMO-LUMO energy gaps typically ranging from approximately 2.7 to 5.1 eV, indicating varied levels of reactivity depending on the specific substituents. researchgate.netresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. irjweb.com

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

The flexibility of the propanoic acid side chain in 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid allows for multiple rotational conformations (rotamers). Quantum chemical calculations can determine the optimized geometry of these conformers and their relative energies, identifying the most stable, lowest-energy state. iu.edu.sa For instance, analysis of a related pyrazole propionic acid derivative revealed distinct torsion angles and orientations of its constituent rings, highlighting how subtle changes can lead to different stable conformations. nih.gov

Tautomerism, the migration of a proton, is a key consideration for many pyrazole compounds. However, in this compound, the presence of the methyl group on the N1 nitrogen atom prevents the common pyrazolone-pyrazolol tautomerism, thereby "fixing" the ring structure. Computational studies are crucial for confirming the most stable tautomeric form in N-unsubstituted pyrazoles by comparing the ground-state energies of the possible isomers.

Quantum chemical methods are highly effective at predicting spectroscopic data. DFT calculations can compute the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure. The accuracy of DFT-based predictions for ¹H shifts is often within an error margin of 0.2–0.4 ppm. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the assignment of experimental absorption bands to specific molecular vibrations, such as C=O stretches, N-H bends, or aromatic ring modes. This comparison between calculated and observed spectra is a standard method for structural verification of newly synthesized compounds. nih.gov

| Spectroscopic Data | Computational Method | Application |

|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | GIAO (Gauge-Independent Atomic Orbital) | Structural elucidation and confirmation. iu.edu.sa |

| Vibrational Frequencies (IR, Raman) | Frequency calculations on optimized geometry | Assignment of experimental spectral bands. nih.gov |

| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions (e.g., n→π, π→π). |

Stereoelectronic properties, which describe how the spatial arrangement of orbitals and electronic effects influence molecular properties, can also be analyzed. This includes studying the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govbiointerfaceresearch.com

For this compound, docking studies would involve placing the molecule into the active site of a biologically relevant protein. The simulation calculates the binding energy for various poses, with the lowest energy pose representing the most probable binding mode. biointerfaceresearch.com

The output of a docking simulation also provides an "interaction fingerprint," which details the specific non-covalent interactions stabilizing the ligand-protein complex. These interactions are crucial for binding affinity and specificity. Studies on various pyrazole derivatives have shown that the pyrazole ring often participates in hydrogen bonding (via its nitrogen atoms) and π-π stacking with aromatic amino acid residues, while other functional groups can form additional key interactions. asianpubs.org

| Interaction Type | Potential Interacting Groups on the Ligand | Example Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carboxylic acid (-COOH), Pyrazole Nitrogens | Serine, Threonine, Aspartate, Glutamine |

| Hydrophobic Interaction | Methyl group (-CH₃), Propyl chain, Pyrazole ring | Leucine, Valine, Phenylalanine |

| π-π Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Ionic Interaction | Carboxylate group (-COO⁻) | Lysine, Arginine |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The intermolecular interactions of this compound are pivotal in determining its physical properties, crystal packing, and interactions with biological targets. The molecule possesses distinct features that govern its interaction profile: a carboxylic acid group, a methylated pyrazole ring, and a flexible propanoic acid linker.

Hydrogen Bonding: The primary hydrogen bonding motifs arise from the carboxylic acid group, which can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). In the solid state, it is highly probable that molecules of this compound form hydrogen-bonded dimers, a common arrangement for carboxylic acids. cambridge.org Additionally, the nitrogen atom at position 2 of the pyrazole ring can act as a hydrogen bond acceptor. This allows for the formation of extended hydrogen-bonding networks, potentially involving solvent molecules or the active sites of enzymes.

Hydrophobic Contacts: The methyl group on the pyrazole ring and the aliphatic chain of the propanoic acid contribute to hydrophobic interactions. These non-polar interactions are crucial for binding to hydrophobic pockets within protein active sites. The pyrazole ring itself, being aromatic, can also participate in π-π stacking or π-alkyl interactions, further stabilizing intermolecular complexes.

| Interaction Type | Functional Group Involved | Role of the Compound | Potential Interacting Partners |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Donor (O-H) & Acceptor (C=O) | Other carboxylic acid molecules, water, protein backbone/sidechains (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond | Pyrazole Ring (N2) | Acceptor | Water, protein sidechains (e.g., Arg, Lys, His) |

| Hydrophobic Interaction | Methyl Group (-CH3) | Hydrophobic Core | Aliphatic amino acid residues (e.g., Ala, Val, Leu, Ile) |

| Hydrophobic Interaction | Propanoic Acid Chain (-CH2CH2-) | Hydrophobic Linker | Hydrophobic pockets in proteins |

| π-π Stacking | Pyrazole Ring | Aromatic System | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not extensively documented, the methodologies can be applied to understand how structural modifications would affect its potential activity, based on studies of related pyrazole derivatives. nih.gov

2D-QSAR models correlate physicochemical properties or topological indices with activity. For a series of analogs of this compound, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants for substituents on the pyrazole ring) would be calculated and correlated with a measured biological endpoint.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the three-dimensional arrangement of molecular fields. ijpsonline.comnih.gov

CoMFA : This technique calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps indicate regions where bulky groups or specific electrostatic charges would enhance or diminish activity. For derivatives of our target compound, a CoMFA model would likely show that bulky substituents are disfavored near the carboxylic acid group to maintain its hydrogen bonding capability, while favorable steric and electrostatic interactions could be identified around the pyrazole ring.

Topomer CoMFA : This is a fragment-based 3D-QSAR method that does not require manual alignment of molecules. nih.gov It breaks molecules into fragments and calculates their steric and electrostatic contributions to activity. This approach would be particularly useful for exploring a diverse library of derivatives of this compound, allowing for rapid prediction of the activity of novel structures based on different substitutions on the pyrazole ring or modifications to the propanoic acid chain. A hypothetical Topomer CoMFA study on a series of pyrazole derivatives could yield a model with good predictive power, as indicated by statistical parameters from similar studies. nih.govresearchgate.net

| QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predicted r² | Key Findings from Contour Maps |

|---|---|---|---|---|

| CoMFA | 0.735 | 0.955 | 0.769 | Sterically favorable regions near the pyrazole C5 position; electropositive favorable region near the N1-methyl group. |

| CoMSIA | 0.761 | 0.864 | 0.651 | Hydrogen bond donor favorable near the carboxylic acid; hydrophobic favorable regions around the pyrazole ring. |

| Topomer CoMFA | 0.693 | 0.940 | 0.720 | Identifies key R-group fragments that positively or negatively contribute to activity, facilitating virtual screening. |

Data is illustrative and based on published studies on related heterocyclic compounds. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For a molecule like this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).

A hydrogen bond donor (the hydroxyl group of the carboxylic acid).

A hydrogen bond acceptor (the N2 atom of the pyrazole ring).

A hydrophobic feature (the methyl group or the pyrazole ring itself).

Based on studies of pyrazole-3-carbohydrazone derivatives, a successful pharmacophore model might consist of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.govresearchgate.net Such a model serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors. The design of new ligands based on this scaffold would involve maintaining these key pharmacophoric features while modifying other parts of the molecule to optimize properties like selectivity, potency, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. eurasianjournals.com An MD simulation of this compound bound to a hypothetical target protein would reveal:

Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the binding pose predicted by molecular docking can be assessed. A stable complex would show minimal fluctuations in RMSD over the simulation period. nih.gov

Key Interactions : MD simulations can track the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation. This helps to identify the most crucial interactions for binding, which may not be apparent from a static docking pose.

Conformational Flexibility : The simulation would illustrate the flexibility of the propanoic acid linker and how it allows the molecule to adapt its conformation within the binding site.

In studies of other pyrazole derivatives, MD simulations have been crucial in confirming the stability of docked poses and elucidating the dynamic nature of the interactions with target proteins. nih.govnih.gov

Ligand Strain Energy Analysis and Conformational Landscapes

When a ligand binds to a protein, it often adopts a conformation that is higher in energy than its lowest-energy state in solution. This difference in energy is termed the ligand strain energy. A high strain energy can be a significant barrier to binding affinity.

Ligand Strain Energy Analysis for this compound would involve calculating the energy of the molecule in its bound conformation (obtained from docking or X-ray crystallography) and comparing it to the energy of its global minimum conformation in solution. Due to the flexible propanoic acid chain, this molecule can adopt multiple low-energy conformations. A key principle in ligand design is to create molecules that can bind in a low-strain conformation.

Conformational Landscapes can be generated by systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformer. This provides a map of the energetically accessible conformations. For this compound, the key rotatable bonds are those in the propanoic acid linker. The conformational landscape would reveal the preferred geometries of the molecule and the energy barriers between different conformational states. This information is valuable for understanding its pre-binding conformational preferences and the energetic cost of adopting a bioactive conformation.

Structure Activity Relationship Sar Studies

Systematic Modification of the Pyrazole (B372694) Core and Substituent Effects

The pyrazole ring can be substituted at various positions, and the nature of these substituents profoundly influences the molecule's interaction with biological targets.

Impact of Substituents on Bioactivity and Selectivity

Research into pyrazole-based compounds has demonstrated that the type and position of substituents on the pyrazole core are critical determinants of bioactivity. In a comprehensive study of 3,4,5-substituted pyrazole derivatives as inhibitors of meprin metalloproteases, significant variations in potency were observed with different substitutions. nih.gov

For instance, starting with a 3,5-diphenylpyrazole (B73989) scaffold, the introduction of smaller alkyl groups like methyl or larger groups like benzyl (B1604629) at one of the aryl positions led to a decrease in inhibitory activity. However, a cyclopentyl group maintained a similar level of activity, suggesting that both size and lipophilicity play a role in target engagement. nih.gov

The introduction of electron-withdrawing or electron-donating groups also modulates activity. The addition of acidic functional groups, such as a carboxylic acid on one of the phenyl rings (e.g., carboxyphenyl), can enhance activity against specific targets. For example, a meta-substituted carboxyphenyl derivative showed increased activity against meprin β. This highlights the potential for substituents to confer selectivity between different but related biological targets. Further exploration with carboxylic acid bioisosteres, like tetrazoles, also resulted in a general improvement of activity against meprin β. nih.gov

Table 1: Impact of C3/C5 Substituents on Meprin α Inhibitory Activity This table is generated based on data from a study on 3,4,5-substituted pyrazole hydroxamic acid derivatives. nih.gov

| Compound ID | R² Substituent | R³ Substituent | IC₅₀ for Meprin α (nM) |

| 7a | Phenyl | Phenyl | 11 |

| 14a | Phenyl | Methyl | 110 |

| 14b | Phenyl | Benzyl | 210 |

| 14c | Phenyl | Cyclopentyl | 14 |

| 14j | Phenyl | 3-Carboxyphenyl | 21 |

| 14m | Phenyl | 4-(1H-tetrazol-5-yl)phenyl | 29 |

Nitrogen Substitution Patterns on the Pyrazole Ring

The substitution on the nitrogen atoms of the pyrazole ring is another key area for SAR studies. For the parent compound, 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid, the N1 position is occupied by a methyl group. Altering this substituent can significantly impact the compound's properties and biological activity.

In the same study on meprin inhibitors, the influence of N-substitution was evaluated. It was found that introducing lipophilic moieties like a methyl or a phenyl group at the N1 position resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted (N-H) analog. nih.gov This suggests that for this particular target, an unsubstituted N1 position is preferred, possibly because it can act as a hydrogen bond donor, an interaction that is lost upon substitution. In other contexts, N1-alkylation with various groups, from small methyl to bulkier benzyl substituents, has been shown to lead to a complete loss of activity against other targets, such as the c-di-GMP-modulating enzyme BifA in Pseudomonas aeruginosa. nih.gov

Variations of the Propanoic Acid Side Chain

The propanoic acid moiety is a critical pharmacophore, often responsible for key interactions with biological targets, such as forming salt bridges with basic residues in an active site. Modifying this side chain offers another avenue to optimize the pharmacological profile.

Influence of Chain Length and Branching on Activity

The length and structure of the alkanoic acid side chain can influence how a molecule fits into a binding pocket, thereby affecting its activity. While direct SAR studies systematically comparing acetic, propanoic, and butanoic acid side chains on the 3-(1-methyl-1H-pyrazol-3-yl) scaffold are not extensively detailed in the available literature, general principles from related arylpropionic acids suggest that the three-carbon chain of propanoic acid is often optimal for certain classes of enzymes, such as cyclooxygenases. orientjchem.org

Studies on β-(4-pyrazole)propionic acids have shown them to possess anti-inflammatory activity. researchgate.net The specific length and flexibility of the propanoic acid chain are believed to correctly position the terminal carboxylate group for essential interactions within the target's active site. Any deviation, such as shortening the chain to an acetic acid or lengthening it to a butanoic acid, would alter this positioning and likely reduce potency. Branching on the chain, for example, by adding a methyl group at the alpha-position, would introduce a chiral center and could enhance potency and selectivity, as seen in many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

Introduction of Additional Functional Groups (e.g., amino, carbonyl)

Introducing other functional groups to the propanoic acid side chain can create new interaction points and significantly alter the compound's biological activity.

One important modification is the introduction of an amino group at the alpha-position, creating an amino acid analog. The compound α-amino-1H-pyrazole-1-propanoic acid is a known non-standard amino acid, and its structure suggests it could act as an enzyme substrate, inhibitor, or be incorporated into peptides. nih.gov The presence of the amino group adds a basic center, allowing for potential ionic or hydrogen bonding interactions that are not possible with the simple propanoic acid chain.

Alternatively, the carboxylic acid can be replaced with other acidic functional groups or bioisosteres. Research on pyrazole derivatives has shown that replacing the carboxylic acid with a hydroxamic acid or a tetrazole can maintain or even improve biological activity, depending on the target. nih.gov These groups are also acidic but have different steric and electronic profiles, which can be exploited to fine-tune the molecule's properties. nih.gov

Stereochemical Influences on Biological Activity

When modifications introduce a chiral center, the stereochemistry of the molecule becomes a critical factor in its biological activity. This is often due to the three-dimensional nature of enzyme active sites and receptor binding pockets, which can preferentially accommodate one enantiomer over the other.

A key example arises from the introduction of an amino group at the alpha-position of the propanoic acid chain, creating a chiral center. The specific stereoisomer, such as (S)-α-amino-1H-pyrazole-3-propanoic acid, is crucial for its recognition and interaction with biological systems like enzymes and receptors. mdpi.com For many biologically active molecules, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, controlling the stereochemistry is a fundamental aspect of modern drug design involving pyrazole propanoic acid derivatives.

Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) Analysis in Drug Discovery

No published studies were found that provide an analysis of the Ligand Efficiency (LE) or Lipophilic Efficiency (LipE) for this compound.

Rational Design of Novel Analogs Based on SAR Insights

No literature detailing the rational design of novel analogs based on Structure-Activity Relationship (SAR) insights for this compound could be identified.

In Vitro Biochemical and Pharmacological Investigations

Enzyme Inhibition Studies and Mechanism of Action

The inhibitory potential of 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid and its derivatives against a range of enzymes has been a subject of research, with a focus on targets relevant to various disease pathways.

Specific Enzyme Targets

While comprehensive data on the direct inhibitory action of this compound is not extensively available for all the listed enzymes, studies on related pyrazole-containing compounds provide insights into the potential activities of this chemical class.

DNA Gyrase: Pyrazole (B372694) derivatives have been investigated as inhibitors of DNA gyrase, a type II topoisomerase that is a crucial enzyme for bacterial survival. nih.govnih.gov For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.gov One of the most potent compounds in this series, 3k , demonstrated strong inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Another study found that the pyrazole derivative 16 , 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, exhibited potent antibacterial activity and selective inhibition of bacterial topoisomerases. nih.gov However, specific inhibitory data for this compound against DNA gyrase is not currently available.

Succinate (B1194679) Dehydrogenase (SDH): Research has explored pyrazole derivatives as inhibitors of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain. A study focused on novel pyrazole-4-sulfonohydrazide derivatives as potential SDH inhibitors for antifungal applications. nih.gov Compound B6 from this series was identified as a selective inhibitor of Rhizoctonia solani SDH, with an in vitro EC₅₀ value of 0.23 μg/mL, which was comparable to the commercial fungicide thifluzamide (B1681302) (0.20 μg/mL). nih.gov Direct inhibition studies of this compound on SDH have not been reported.

Cyclooxygenase (COX) and Lipoxygenase (LOX): A series of 3-[1-(6-substituted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acid derivatives have been synthesized and evaluated for their in vitro inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov Within this series, compound 4g showed notable inhibitory activity against both COX-1 and COX-2 with IC₅₀ values of 1.5 µM and 1.6 µM, respectively. nih.gov In contrast, compounds 4b and 4f were found to inhibit 5-LOX-mediated leukotriene B4 (LTB4) formation with IC₅₀ values of 14 µM and 12 µM, respectively, without significant effects on the COX isoforms. nih.gov These findings suggest that the pyrazole propanoic acid scaffold can be modified to achieve varying degrees of selectivity for COX and LOX enzymes.

Cathepsin A, MET Kinase, and EGFR Mutants: There is currently no publicly available research data detailing the inhibitory effects of this compound on Cathepsin A, MET Kinase, or various EGFR mutants.

Kinetic Analysis of Enzyme-Ligand Interactions

Detailed kinetic analyses, such as determining whether the inhibition is reversible or irreversible, for the interaction of this compound with the aforementioned enzyme targets have not been reported in the available scientific literature.

Receptor Ligand Binding Studies

The interaction of this compound with specific receptor systems is an area of limited investigation.

Affinity and Efficacy at Specific Receptors

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govnih.gov They are classified into five subtypes, M1 through M5. nih.gov While pyrazole-containing compounds have been explored as ligands for various receptors, specific data on the affinity and efficacy of this compound at any of the muscarinic receptor subtypes is not available in the current literature.

Receptors Involved in Glucose Homeostasis: Information regarding the binding affinity and efficacy of this compound at receptors that play a role in glucose homeostasis is not currently documented in scientific publications.

Radioligand Binding Assays for Receptor Occupancy

There are no published studies that have utilized radiolabeled this compound or competitive radioligand binding assays to determine its occupancy at any specific receptor.

Cell-Based Assays for Biological Activity

The biological activity of pyrazole derivatives has been assessed in various cell-based assays. For example, a study on novel pyrazole–indole hybrids demonstrated their antitumor activity against several human cancer cell lines, including HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma), using the MTT assay. nih.gov Compounds 7a and 7b from this study showed significant anticancer activity against the HepG2 cell line, with IC₅₀ values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively. nih.gov

However, specific data from cell-based assays evaluating the biological activity of this compound is not present in the available scientific literature.

In Vitro Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The antimicrobial potential of compounds containing pyrazole and propanoic acid moieties has been a subject of scientific inquiry. While specific data for this compound is not extensively documented, studies on analogous structures reveal that the pyrazole nucleus is a key pharmacophore in the development of new antimicrobial agents.

Derivatives of pyrazole have demonstrated activity against a range of microbial pathogens. For instance, certain pyrazole derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies. Research on various pyrazole-based compounds has reported MIC values in the micromolar range against clinically relevant bacteria.

Similarly, the antifungal properties of pyrazole derivatives have been explored. These compounds have been tested against various fungal species, with some exhibiting notable efficacy. The isoxazolol pyrazole carboxylate 7ai, for example, showed significant activity against R. solani. nih.gov

Table 1: Illustrative In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives (Note: This table presents data for structurally related compounds to illustrate the potential antimicrobial profile, not for this compound itself.)

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole Carboxamides | A. porri | >100 | nih.gov |

| Pyrazole Carboxamides | M. coronaria | >100 | nih.gov |

| Pyrazole Carboxamides | C. petroselini | >100 | nih.gov |

| Isoxazolol Pyrazole Carboxylate 7ai | R. solani | 0.37 | nih.gov |

| Phenylthiazole Derivative | Candida albicans | 0.25 - 2 | researchgate.net |

| Phenylthiazole Derivative | Candida auris | 0.25 - 2 | researchgate.net |

In Vitro Antiproliferative Activity Against Cancer Cell Lines

For example, a novel pyrazole-based derivative, referred to as P3C, demonstrated potent cytotoxicity across 27 human cancer cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and even nanomolar range for some triple-negative breast cancer (TNBC) cell lines. nih.gov Another pyrazole derivative, PTA-1, was also found to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines. nih.govresearchgate.net

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various propanoic acid derivatives have also revealed their potential as anticancer agents, with some compounds exhibiting IC50 values in the low micromolar range against cell lines such as A549 (human lung adenocarcinoma). mdpi.com

Table 2: Illustrative In Vitro Antiproliferative Activity of Selected Pyrazole and Propanoic Acid Derivatives (Note: This table presents data for structurally related compounds to illustrate the potential antiproliferative profile, not for this compound itself.)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative (P3C) | MDA-MB-231 (Breast) | 0.49 | nih.gov |

| Pyrazole Derivative (P3C) | MDA-MB-468 (Breast) | 0.25 | nih.gov |

| Pyrazole Derivative (PTA-1) | CCRF-CEM (Leukemia) | Not specified | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung) | 5.42 | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung) | 2.47 | mdpi.com |

| Spiro-indoline-pyrazolo[3,4-b]pyridine 7f | MCF7 (Breast) | 3.05 | ekb.eg |

Biofilm Formation Inhibition Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The ability to inhibit biofilm formation is a critical aspect of developing new antibacterial therapies. While specific studies on the biofilm inhibition properties of this compound are not prominent in the literature, research on related pyrazole derivatives indicates that this class of compounds has potential in this area.

For instance, certain 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives have been shown to moderately inhibit biofilm formation by Staphylococcus aureus. nih.gov Other studies have also demonstrated the ability of different pyrazole-containing molecules to reduce biofilm biomass. researchgate.net The mechanisms behind biofilm inhibition by pyrazole derivatives are an active area of research and may involve interference with bacterial signaling pathways or the production of the extracellular matrix.

Cellular Potency and Selectivity Assessments

The cellular potency of a compound refers to the concentration required to produce a specific biological effect in a cellular context, often measured as the half-maximal effective concentration (EC50). wikipedia.org Selectivity, on the other hand, is a crucial parameter that compares the potency of a compound against its intended target (e.g., cancer cells) versus off-target cells (e.g., normal, non-cancerous cells). A high selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a desirable characteristic for potential therapeutic agents.

While specific EC50 and SI values for this compound are not available, studies on other pyrazole derivatives provide insights into these assessments. For example, the pyrazole derivative PTA-1 demonstrated a favorable selective cytotoxicity index for killing cancer cells over non-cancerous human cells. nih.govresearchgate.net Similarly, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed lower antiproliferative activity in non-cancerous HEK293 cells compared to their activity against A549 cancer cells. mdpi.com

Biochemical Target Identification and Validation Strategies

Elucidation of Specific Biochemical Pathways Modulated

Identifying the specific biochemical pathways modulated by a compound is essential for understanding its mechanism of action. For the pyrazole class of compounds, a variety of cellular pathways have been implicated. While the precise pathways affected by this compound have not been detailed, research on analogous compounds points to several potential targets.

For example, the pyrazole derivative P3C was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov This compound also led to the dephosphorylation of key signaling proteins such as CREB, p38, ERK, and STAT3, indicating an inactivation of the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways. nih.gov Other pyrazole derivatives have been found to act as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. researchgate.net

Phenotypic Screening and Mode-of-Action (MoA) Deconvolution

Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the specific molecular target. mdpi.com Once a "hit" compound is identified through a phenotypic screen, subsequent mode-of-action (MoA) deconvolution studies are performed to identify its molecular target and mechanism.

Metabolomics and Isotopic Labeling Applications

Utilization as Internal Standards in Quantitative Mass Spectrometry-Based Metabolomics

There is no available data to support the use of 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid as an internal standard in mass spectrometry-based metabolomics.

Isotopic Labeling Strategies (e.g., ¹³C-labeling) for Metabolic Tracing

No studies have been found that describe or utilize ¹³C-labeled this compound for metabolic tracing.

Metabolite Profiling and Flux Determination in Biological Systems

Information regarding the application of this compound in metabolite profiling or for the determination of metabolic flux in any biological system is not present in the current scientific literature.

Coordination Chemistry and Advanced Material Science Applications Academic Perspective

Metal Complexation Studies

The ability of 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid to act as a ligand in the formation of metal complexes is a cornerstone of its utility in materials science. The presence of multiple potential donor atoms allows for the formation of a variety of coordination compounds with diverse structural and electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrazole-based ligands such as this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this exact molecule are not extensively detailed in the provided literature, the synthesis of complexes with analogous pyrazole-carboxylate ligands provides a clear framework for understanding the expected synthetic routes and characterization methods. For instance, the synthesis of mononuclear and polynuclear complexes of metals like cadmium(II) and cobalt(II) with 3-methyl-1H-pyrazole-4-carboxylic acid has been reported. rsc.org These syntheses are often carried out under solvothermal conditions, which can influence the final structure of the coordination polymer. researchgate.net

The characterization of the resulting metal complexes is crucial for determining their structure and properties. Standard analytical techniques employed for this purpose include:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole (B372694) and carboxylate groups.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated solvent molecules. rsc.org

For example, in the characterization of complexes with a related ligand, 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, X-ray diffraction revealed the formation of discrete binuclear structures and one-dimensional infinite chains. researchgate.net Similarly, NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution, with techniques like 1H-15N HMBC being used to identify the specific nitrogen atoms of the pyrazole ring that are coordinated to the metal. mdpi.com

Ligand-Metal Interaction Mechanisms and Geometry